3-Amino-3-(pyridin-3-yl)propanoic acid 3-Amino-3-(pyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 62247-21-6
VCID: VC21539505
InChI: InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

3-Amino-3-(pyridin-3-yl)propanoic acid

CAS No.: 62247-21-6

VCID: VC21539505

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(pyridin-3-yl)propanoic acid - 62247-21-6

Description

3-Amino-3-(pyridin-3-yl)propanoic acid is an organic compound characterized by its unique amino acid structure, which includes a pyridine ring at the 3-position of the propanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural similarity to amino acids involved in neurotransmission.

Synthesis and Production

The synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid can be achieved through several methods, often involving the combination of pyridine derivatives with amino acid precursors. Advanced techniques may include the use of catalysts to enhance efficiency and purity.

Biological Activities and Applications

Research indicates that 3-Amino-3-(pyridin-3-yl)propanoic acid exhibits significant biological activities, particularly in influencing pathways related to glutamate receptors. These receptors are critical in synaptic transmission and plasticity, suggesting potential applications in treating neurological disorders.

Interaction with Biological Targets

The compound's ability to bind selectively to certain receptors related to neuronal signaling makes it a valuable candidate for therapeutic applications. Interaction studies often focus on evaluating its binding affinity and efficacy in modulating receptor activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-3-(pyridin-3-yl)propanoic acid, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochlorideNot specifiedHydroxy group provides additional reactivity
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid hydrochlorideNot specifiedFluorinated pyridine enhances biological activity
(S)-2-Amino-3-methylpentanamido)-3-(1H-indol-3-yl)propanoic acidNot specifiedIndole moiety introduces different pharmacological properties

Safety and Hazards

3-Amino-3-(pyridin-3-yl)propanoic acid is classified as a substance that may cause skin and eye irritation. It is also noted for potential respiratory irritation. Handling requires appropriate protective measures.

GHS Classification

  • Skin Irrit. 2: Causes skin irritation

  • Eye Irrit. 2: Causes serious eye irritation

  • STOT SE 3: May cause respiratory irritation

CAS No. 62247-21-6
Product Name 3-Amino-3-(pyridin-3-yl)propanoic acid
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Standard InChIKey KXMSCBRTBLPGIN-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-]
SMILES C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
Synonyms Z-Dab-OH;62234-40-6;Z-Dbu-OH;Cbz-L-2,4-diaminobutyricacid;N-alpha-Cbz-L-2,4-diamiobutyricacid;(S)-4-amino-2-(benzyloxycarbonylamino)butanoicacid;(S)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoicacid;Nalpha-Z-L-2,4-diaminobutyricacid;(2S)-4-amino-2-{[(benzyloxy)carbonyl]amino}butanoicacid;(2S)-4-AMINO-2-[[(BENZYLOXY)CARBONYL]AMINO]BUTANOICACID;N-A-Z-D-2,4-DIAMINOBUTYRICACID;PubChem13825;Z-DAB;Z-L-DAB-OH;96083_ALDRICH;SCHEMBL1023794;96083_FLUKA;EBD4602;KXMSCBRTBLPGIN-JTQLQIEISA-N;MolPort-003-939-925;ACT04328;N|A-Z-L-2,4-diaminobutyricacid;ZINC2555266;FD1079;KM0591
PubChem Compound 3606547
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator